1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Description
This compound belongs to the pyrazolo[4,3-b]pyridine class, a heterocyclic system with a fused pyrazole and pyridine ring. Key structural features include:
- Position 3: A 3-pyridinyl moiety, which may enhance solubility and participate in hydrogen bonding.
- Position 6: A trifluoromethyl (CF₃) group, known for its electron-withdrawing effects and metabolic stability.
Its molecular weight is estimated at ~358.7 g/mol, and its synthesis likely involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling for aryl substitutions .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-pyridin-3-yl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4/c19-12-3-4-14(13(20)7-12)27-15-6-11(18(21,22)23)9-25-17(15)16(26-27)10-2-1-5-24-8-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUCVZJYEMOKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, commonly referred to as a pyrazolo[4,3-b]pyridine derivative, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₈H₉Cl₂F₃N₄
- Molecular Weight : 409.19 g/mol
- CAS Number : 306977-32-2
The compound exhibits a unique structure characterized by the presence of both dichlorophenyl and pyridinyl groups, along with a trifluoromethyl substituent. These structural features contribute to its diverse biological activities.
Anticancer Properties
Research has indicated that pyrazolo[4,3-b]pyridines possess significant anticancer properties. A study highlighted the compound's ability to inhibit various cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival. Specifically, it has been noted for its action against tyrosine kinases, which are critical in cancer progression.
Case Study: Tyrosine Kinase Inhibition
In a study published in Bioorganic & Medicinal Chemistry Letters, the compound demonstrated potent inhibition of the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). The IC₅₀ value was reported at 50 nM, indicating strong efficacy compared to standard treatments like imatinib .
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| This compound | 15.2 | 8.7 |
| Indomethacin | 10.5 | 6.0 |
This table illustrates the comparative inhibitory effects of the compound against COX-1 and COX-2 enzymes, highlighting its potential as an anti-inflammatory drug candidate.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Tyrosine Kinases : By inhibiting tyrosine kinases, the compound disrupts signaling pathways essential for tumor growth and survival.
- COX Enzymes : The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation and pain.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-b]pyridines. Variations in substituents at different positions on the pyrazole or pyridine rings can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances activity against tyrosine kinases.
- Positioning of Functional Groups : Modifications at the C3 and C6 positions have been shown to alter the selectivity for COX enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis of structurally related pyrazolo-pyridine derivatives, emphasizing substituent effects and applications:
Key Observations:
Substituent Positioning: The trifluoromethyl group at position 6 in the target compound (vs. position 4 in ) likely alters electronic distribution, affecting interactions with biological targets.
Biological Activity :
- The CCR4 antagonist () demonstrates that pyrazolo-pyrazine/pyridine scaffolds with dichlorophenyl and CF₃ groups are viable in oncology. The target compound’s pyridinyl group could offer additional hydrogen-bonding interactions for target specificity.
Synthetic Accessibility :
- Simpler analogs like 3-Chloro-6-CF₃-pyrazolo[4,3-b]pyridine () are synthesized via cyclocondensation, while the target compound likely requires advanced coupling strategies (e.g., Buchwald-Hartwig amination for N-arylations) .
Research Findings and Implications
- Metabolic Stability: The CF₃ group in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .
- Target Selectivity : The 3-pyridinyl group could confer selectivity toward kinases or receptors with polar binding pockets, as seen in related pyridine-containing drugs .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized?
A three-step synthesis is typical:
- Step 1: Cyclocondensation of substituted pyridine derivatives with hydrazine at elevated temperatures (e.g., 110°C for 16 hours), followed by extraction and purification via liquid chromatography .
- Step 2: Bromination using reagents like HBr under basic conditions to introduce halogens, achieving ~29% yield with careful pH control .
- Step 3: Cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl amines, using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) under inert atmospheres, yielding ~70% after purification .
Optimization Tips: Adjust equivalents of Boc₂O for protection, monitor reaction progress via LC-MS, and use microwave-assisted synthesis to reduce reaction times.
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl integration at δ 120–125 ppm for ¹³C) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₉H₁₀Cl₂F₃N₃) with <2 ppm error .
- X-ray Crystallography: Resolve ambiguities in regiochemistry, as demonstrated for structurally analogous pyrazolo[3,4-b]pyridines .
Q. How can researchers address low yields during bromination or coupling steps?
- Bromination: Use excess HBr (2–3 eq.) and monitor reaction completion via TLC. Low yields (e.g., 29%) may require repeated recrystallization .
- Coupling: Optimize ligand-to-catalyst ratios (e.g., 2:1 XPhos:Pd₂(dba)₃) and ensure anhydrous conditions to minimize dehalogenation side reactions .
Advanced Research Questions
Q. What strategies are used to evaluate the compound’s pharmacological activity, such as kinase inhibition or cytotoxicity?
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, NALM-6) using MTT assays. Fluorinated analogs (e.g., 6b in ) show enhanced cytotoxicity (46–53% inhibition) compared to non-fluorinated derivatives .
- Molecular Docking: Model interactions with target proteins (e.g., Aurora-A kinase) using AutoDock Vina. Pyridinyl and trifluoromethyl groups often anchor into hydrophobic pockets, improving binding affinity .
Q. How can contradictory data in biological activity between analogs be resolved?
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 3-pyridinyl with benzothiazole) to isolate contributing factors. For example, fluorination at the 6-position increases metabolic stability but may reduce solubility .
- Pharmacokinetic Profiling: Compare logP (e.g., 3.5 for trifluoromethyl analogs) and plasma protein binding to explain discrepancies in in vivo vs. in vitro activity .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-UV at 254 nm .
- Lyophilization: Improve stability for long-term storage by formulating as a lyophilized powder at -20°C, as suggested for related dihydrochloride salts .
Q. How can researchers design experiments to probe the role of the trifluoromethyl group in target binding?
- Isosteric Replacement: Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl and compare IC₅₀ values. For example, in pyrazolo[3,4-b]pyridines, -CF₃ improves kinase inhibition by 2–3 fold due to enhanced hydrophobic interactions .
- Fluorine NMR (¹⁹F NMR): Track conformational changes in solution, as trifluoromethyl groups exhibit distinct chemical shifts upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
